molecular formula C18H29N7O7 B10847321 c[-Arg-Gly-Asp-Acpca36-]

c[-Arg-Gly-Asp-Acpca36-]

Cat. No.: B10847321
M. Wt: 455.5 g/mol
InChI Key: CFCPTSHVAOVLJR-DGORSVRFSA-N
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Description

c[-Arg-Gly-Asp-Acpca36-] is a cyclic peptide containing the Arg-Gly-Asp (RGD) motif, a tripeptide sequence recognized by integrins—cell adhesion receptors critical in processes such as angiogenesis, tumor metastasis, and platelet aggregation . The compound is cyclized to enhance structural stability and binding specificity, with the Acpca (aminocyclopentanecarboxylic acid) residue at position 36 contributing to its conformational rigidity and integrin affinity. Its primary target is integrin αvβ3, a receptor overexpressed in tumor vasculature and activated endothelial cells . The compound exhibits potent inhibitory activity against integrin αvβ3, with an IC50 of 5.6 nM in competitive binding assays , making it a promising candidate for therapeutic and diagnostic applications.

Properties

Molecular Formula

C18H29N7O7

Molecular Weight

455.5 g/mol

IUPAC Name

2-[(1S,4S,10S,13R,15S)-10-[3-(diaminomethylideneamino)propyl]-15-hydroxy-3,6,9,12-tetraoxo-2,5,8,11-tetrazabicyclo[11.2.1]hexadecan-4-yl]acetic acid

InChI

InChI=1S/C18H29N7O7/c19-18(20)21-3-1-2-9-16(31)22-7-13(27)23-11(6-14(28)29)17(32)25-10-4-8(5-12(10)26)15(30)24-9/h8-12,26H,1-7H2,(H,22,31)(H,23,27)(H,24,30)(H,25,32)(H,28,29)(H4,19,20,21)/t8-,9+,10+,11+,12+/m1/s1

InChI Key

CFCPTSHVAOVLJR-DGORSVRFSA-N

Isomeric SMILES

C1[C@@H]2C[C@@H]([C@H]1NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC2=O)CCCN=C(N)N)CC(=O)O)O

Canonical SMILES

C1C2CC(C1NC(=O)C(NC(=O)CNC(=O)C(NC2=O)CCCN=C(N)N)CC(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C[-Arg-Gly-Asp-Acpca36-] typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers .

Industrial Production Methods

Industrial production of C[-Arg-Gly-Asp-Acpca36-] follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is essential for purifying the final product to ensure its quality and consistency .

Chemical Reactions Analysis

Types of Reactions

C[-Arg-Gly-Asp-Acpca36-]: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered structural and functional properties, such as increased stability or enhanced binding affinity to biological targets .

Scientific Research Applications

C[-Arg-Gly-Asp-Acpca36-]: has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of C[-Arg-Gly-Asp-Acpca36-] involves its interaction with specific molecular targets, such as integrin receptors on cell surfaces. The peptide binds to these receptors, triggering downstream signaling pathways that regulate various cellular processes, including adhesion, migration, and proliferation. The unique sequence of amino acids in the peptide allows it to selectively bind to its targets, making it a valuable tool for studying cellular mechanisms and developing targeted therapies .

Comparison with Similar Compounds

Structural and Functional Similarities

The RGD motif is a conserved recognition site for integrins, shared across diverse compounds (Table 1). c[-Arg-Gly-Asp-Acpca36-] belongs to a class of cyclic RGD peptides modified with non-natural amino acids to optimize binding kinetics. Key structural analogs include:

Table 1: Comparison of IC50 Values for Integrin αvβ3-Binding Compounds
Compound IC50 (nM) Source/Modification
c[-Arg-Gly-Asp-Acpca36-] 5.6 Cyclic RGD with Acpca at position 36
c[-Arg-Gly-Asp-Acpca32-] 1.5 Higher-affinity Acpca variant (position 32)
c[-Arg-Gly-Asp-Acpca35-] 7.2 Lower affinity than Acpca36
C(RGDfMeF) 19.75 Cyclic RGD with methyl and fluorophenyl modifications
RGDechi 880 Linear RGD peptide with lower affinity
GBV-Ⅳ4 (snake venom disintegrin) 339–577 (μg/mL)* Natural RGD-containing inhibitor of platelet aggregation

*IC50 values for GBV-Ⅳ4 are in μg/mL (ADP: 0.339 μg/mL; thrombin: 0.577 μg/mL) and reflect platelet aggregation inhibition rather than direct integrin αvβ3 binding .

Key Observations:
  • Positional Effects of Acpca : The Acpca residue’s position significantly impacts potency. For example, c[-Arg-Gly-Asp-Acpca32-] (1.5 nM) exhibits higher affinity than Acpca36 (5.6 nM), suggesting that conformational constraints at position 32 optimize integrin binding .
  • Cyclization vs. Linearity : Cyclization enhances stability and affinity. RGDechi, a linear peptide, shows ~160-fold lower potency than c[-Arg-Gly-Asp-Acpca36-] .
  • Natural vs. Synthetic RGD Peptides: Snake venom disintegrins like GBV-Ⅳ4 demonstrate potent antiplatelet activity but lack specificity for αvβ3 integrin, highlighting the advantage of synthetic modifications for target selectivity .

Pharmacokinetic and Functional Comparisons

  • PEGylation Effects: Pegylated RGD peptides (e.g., 64Cu-DOTA-PEG-RGD) show improved tumor-to-background ratios and reduced hepatic retention compared to non-pegylated analogs.
  • Biodistribution: Pegylated RGD tracers exhibit rapid blood clearance (0.57% ID/g at 30 minutes) and moderate tumor retention (1.62% ID/g at 4 hours), whereas non-pegylated variants display persistent liver uptake . These trends suggest that c[-Arg-Gly-Asp-Acpca36-]—if unmodified—may require formulation adjustments for therapeutic use.

Mechanism of Action and Selectivity

  • Integrin αvβ3 Specificity : c[-Arg-Gly-Asp-Acpca36-] binds αvβ3 with high selectivity, a feature shared with other cyclic RGD peptides. In contrast, linear peptides like GRGDS broadly inhibit integrin-ligand interactions (e.g., fibronectin, vitronectin) .
  • Anti-Angiogenic Activity : Similar to GRGDS, c[-Arg-Gly-Asp-Acpca36-] likely inhibits endothelial cell adhesion to extracellular matrix (ECM) proteins, disrupting angiogenesis . However, its higher affinity may allow lower therapeutic doses.

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